molecular formula C12H22O2 B6202254 (4-cyclohexyloxan-4-yl)methanol CAS No. 1551139-51-5

(4-cyclohexyloxan-4-yl)methanol

Cat. No.: B6202254
CAS No.: 1551139-51-5
M. Wt: 198.30 g/mol
InChI Key: OYRKYCMWOLJKKG-UHFFFAOYSA-N
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Description

(4-Cyclohexyloxan-4-yl)methanol is an organic compound characterized by a cyclohexane ring functionalized with a hydroxymethyl group. This compound is a colorless liquid, although commercial samples can sometimes appear yellow. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-cyclohexyloxan-4-yl)methanol typically involves the hydroformylation of cyclohexene, followed by hydrogenation. The hydroformylation process introduces a formyl group to the cyclohexene, resulting in cyclohexanecarboxaldehyde. This intermediate is then hydrogenated to produce this compound .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar methods. The process involves the use of supported metal catalysts to facilitate the hydroformylation and hydrogenation reactions. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-Cyclohexyloxan-4-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the hydroxymethyl group and the cyclohexane ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include cyclohexanone, cyclohexanol, and various substituted cyclohexane derivatives. These products have significant applications in the synthesis of other organic compounds and materials .

Scientific Research Applications

(4-Cyclohexyloxan-4-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of other cyclohexane derivatives and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of (4-cyclohexyloxan-4-yl)methanol involves its interaction with various molecular targets and pathways. The hydroxymethyl group plays a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence cellular processes and biochemical pathways, making it a compound of interest in pharmacological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Cyclohexyloxan-4-yl)methanol is unique due to the presence of the oxane ring, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

1551139-51-5

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

(4-cyclohexyloxan-4-yl)methanol

InChI

InChI=1S/C12H22O2/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11/h11,13H,1-10H2

InChI Key

OYRKYCMWOLJKKG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2(CCOCC2)CO

Purity

95

Origin of Product

United States

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